

# physical and chemical properties of Methyl 3-ethoxybenzoate

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## Compound of Interest

Compound Name: Methyl 3-ethoxybenzoate

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An In-depth Technical Guide to the Core Physical and Chemical Properties of **Methyl 3-ethoxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 3-ethoxybenzoate** is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structural features, comprising a benzene ring substituted with an ethoxy and a methyl ester group, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and analysis.

## Chemical Identity and Physical Properties

**Methyl 3-ethoxybenzoate** is a colorless liquid with the molecular formula  $C_{10}H_{12}O_3$ .<sup>[1]</sup> Its fundamental identifiers and physical characteristics are summarized below.

Property	Value	Reference
IUPAC Name	Methyl 3-ethoxybenzoate	
CAS Number	108593-47-1	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	180.20 g/mol	[1]
Boiling Point	100 °C at 2 mmHg	
Density	1.1 g/cm <sup>3</sup>	[2]
Appearance	Not Specified	
Solubility	Poorly soluble in water, miscible with organic solvents.	

## Spectroscopic Data

The structural elucidation of **Methyl 3-ethoxybenzoate** is supported by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **Methyl 3-ethoxybenzoate** are not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures like methyl 3-methoxybenzoate.[3]

<sup>1</sup>H NMR (Proton NMR):

- Aromatic Protons (4H): Expected in the range of  $\delta$  7.0-7.8 ppm as multiplets. The protons ortho to the ester group will be the most downfield.
- OCH<sub>2</sub>CH<sub>3</sub> (2H, quartet): Expected around  $\delta$  4.1 ppm.
- COOCH<sub>3</sub> (3H, singlet): Expected around  $\delta$  3.9 ppm.
- OCH<sub>2</sub>CH<sub>3</sub> (3H, triplet): Expected around  $\delta$  1.4 ppm.

$^{13}\text{C}$  NMR (Carbon NMR):

- Carbonyl Carbon ( $-\text{C}=\text{O}$ ): Expected around  $\delta$  166 ppm.
- Aromatic Carbons (6C): Expected in the range of  $\delta$  115-160 ppm. The carbon attached to the ethoxy group will be the most upfield (shielded), and the carbon attached to the ester group will be downfield.
- $-\text{OCH}_2\text{CH}_3$ : Expected around  $\delta$  63 ppm.
- $-\text{COOCH}_3$ : Expected around  $\delta$  52 ppm.
- $-\text{OCH}_2\text{CH}_3$ : Expected around  $\delta$  15 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3-ethoxybenzoate** will show characteristic absorption bands for its functional groups. Based on the spectrum of the closely related methyl benzoate, the following peaks are expected:[4][5]

- $\text{C}=\text{O}$  Stretch (Ester): A strong, sharp peak around  $1720\text{--}1730\text{ cm}^{-1}$ . [4]
- $\text{C}-\text{O}$  Stretch (Ester and Ether): Strong bands in the region of  $1000\text{--}1300\text{ cm}^{-1}$ . [4]
- Aromatic  $\text{C}-\text{H}$  Stretch: Peaks just above  $3000\text{ cm}^{-1}$ .
- Aliphatic  $\text{C}-\text{H}$  Stretch: Peaks just below  $3000\text{ cm}^{-1}$ .
- Aromatic  $\text{C}=\text{C}$  Bending: Peaks in the  $1450\text{--}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **Methyl 3-ethoxybenzoate** would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 180$ . Key fragmentation patterns for regioisomeric methyl ethoxybenzoates have been studied.[6][7] For the 3-substituted isomer, significant fragments would include:[7]

- $m/z$  151: Loss of an ethyl radical ( $\bullet\text{CH}_2\text{CH}_3$ ).

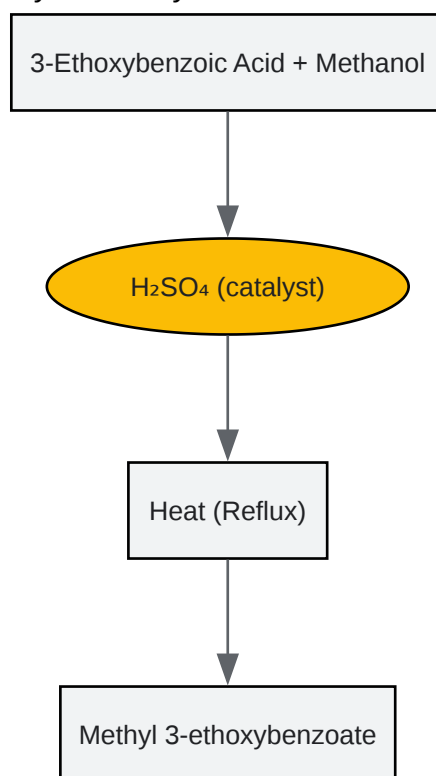
- m/z 149: Loss of a methoxy radical ( $\bullet\text{OCH}_3$ ).<sup>[7]</sup>
- m/z 121: Loss of the carbomethoxy group ( $\bullet\text{COOCH}_3$ ), which is often the base peak.<sup>[7]</sup>

## Chemical Properties and Reactivity

### Synthesis

**Methyl 3-ethoxybenzoate** can be synthesized via the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

#### Synthesis of Methyl 3-ethoxybenzoate via Fischer Esterification



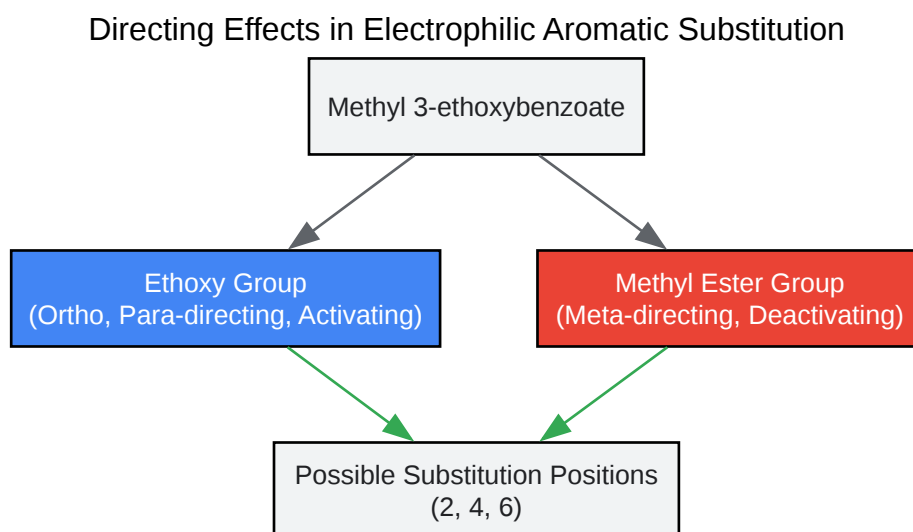
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Caption: Fischer Esterification of 3-Ethoxybenzoic Acid.

### Reactivity

The reactivity of **Methyl 3-ethoxybenzoate** is dictated by its aromatic ring and ester functional group.

- Electrophilic Aromatic Substitution: The ethoxy group is an ortho-, para-director and an activating group, while the methyl ester group is a meta-director and a deactivating group.[8] The directing effects are competitive. Nitration, for example, would likely yield a mixture of products, with substitution occurring at positions ortho and para to the ethoxy group, and meta to the ester group.[9][10]



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Caption: Directing Effects on the Aromatic Ring.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid and methanol.

## Applications in Drug Development

Benzoic acid and its derivatives are important scaffolds in medicinal chemistry.[11][12] While specific applications of **Methyl 3-ethoxybenzoate** are not widely documented, related benzoate derivatives have been investigated for various therapeutic purposes, including:

- Enzyme Inhibition: The core structure can be modified to design inhibitors for enzymes such as malate dehydrogenase, which is a target in oncology.[\[13\]](#)
- PDE4 Inhibitors: Novel benzoic acid ester derivatives have been synthesized and evaluated as potent phosphodiesterase-4 (PDE4) inhibitors for the treatment of respiratory diseases like asthma and COPD.[\[14\]](#)
- Selective Estrogen Receptor Degradable (SERDs): Benzoic acid derivatives have shown promise as orally bioavailable SERDs for the treatment of ER $\alpha$ + breast cancer.[\[15\]](#)

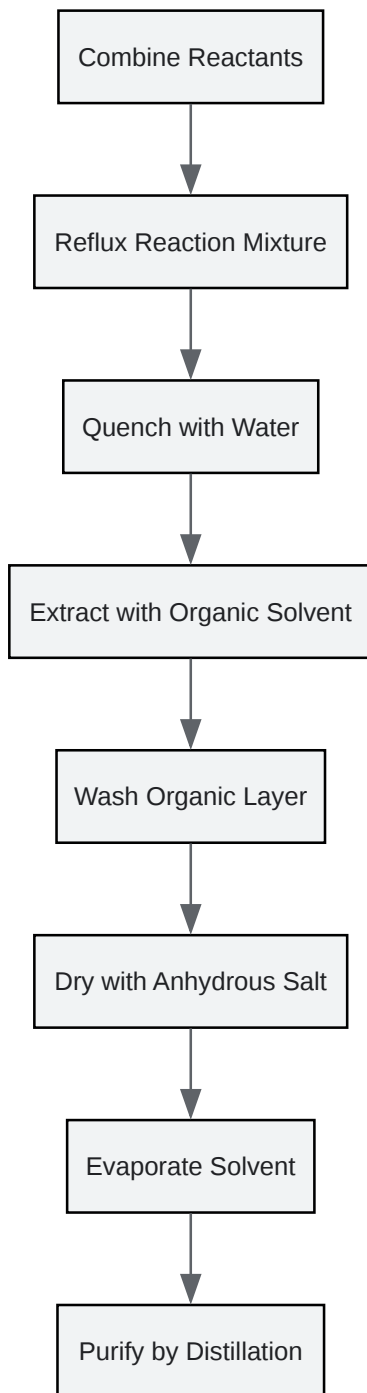
The ethoxy group in **Methyl 3-ethoxybenzoate** can influence the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability.

## Experimental Protocols

### Synthesis of Methyl 3-ethoxybenzoate by Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Experimental Workflow for Synthesis



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Caption: Synthesis and Purification Workflow.

#### Materials:

- 3-ethoxybenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

#### Procedure:

- In a round-bottomed flask, dissolve 3-ethoxybenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer with dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation.



## Protocol for Spectroscopic Analysis

### Sample Preparation:

- NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- IR: A small drop of the neat liquid can be placed between two salt plates (NaCl or KBr) for analysis.
- MS: Dilute a small sample in a volatile organic solvent (e.g., methanol or acetonitrile) for injection into the mass spectrometer.

### Instrumentation:

- NMR: A standard NMR spectrometer (e.g., 300 or 400 MHz for  $^1\text{H}$  NMR).
- IR: A Fourier-transform infrared (FTIR) spectrometer.
- MS: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis.

## Safety Information

- Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Flammability: The compound is combustible. Keep away from heat, sparks, and open flames.
- Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid inhalation, ingestion, and skin contact.
- Reactivity: Avoid contact with strong oxidizing agents.

This guide provides a foundational understanding of the physical and chemical properties of **Methyl 3-ethoxybenzoate** for professionals in research and drug development. The provided

protocols and data serve as a starting point for its synthesis, characterization, and potential applications.

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